molecular formula C13H9FO2S B1445171 3-Fluoro-2-(phenylsulfanyl)benzoic acid CAS No. 1283530-86-8

3-Fluoro-2-(phenylsulfanyl)benzoic acid

Cat. No. B1445171
M. Wt: 248.27 g/mol
InChI Key: JIZJNRZGBLOIBH-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(phenylsulfanyl)benzoic acid” is a chemical compound . It is related to “3-Fluorobenzoic acid”, which is the meta form of fluorobenzoic acid . Its conjugate base is 3-fluorobenzoate .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

3-Fluoro-2-(phenylsulfanyl)benzoic acid and related compounds are valuable in the synthesis of fluorine-containing biologically active compounds. For example, the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, important intermediates in this field, can be achieved through reactions involving similar compounds (Allmendinger, 1991).

Formation of Difluoromethyl Ketones

Compounds like [Difluoro(phenylsulfanyl)methyl]trimethylsilane, which are closely related to 3-Fluoro-2-(phenylsulfanyl)benzoic acid, can be used to create difluoromethyl ketones, a class of compounds with potential applications in pharmaceuticals and agrochemicals (Phetcharawetch et al., 2017).

Herbicide Development

The modification of compounds like 3-Fluoro-2-(phenylsulfanyl)benzoic acid has been shown to significantly alter the herbicidal properties of certain chemicals. For instance, the introduction of fluorine atoms into related molecules has led to the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Pharmaceutical Applications

Structures similar to 3-Fluoro-2-(phenylsulfanyl)benzoic acid are used in the synthesis of various pharmaceutical compounds, including anti-convulsant and anti-inflammatory agents. These synthesized compounds have shown significant biological activity (Bhat et al., 2016).

Electrochemical Research

Electrochemical studies involving compounds similar to 3-Fluoro-2-(phenylsulfanyl)benzoic acid have led to insights into chemical processes like cathodic cleavage and carboxylation. These studies contribute to the understanding of reaction mechanisms in organic chemistry (Kunugi et al., 1995).

Optical Material Development

Compounds derived from 3-Fluoro-2-(phenylsulfanyl)benzoic acid have been used in the creation of high-performance polymers with applications in optical waveguides and engineering plastics (Xiao et al., 2003).

Magnetic Property Investigation

Research into linear trinuclear cobalt clusters involving derivatives of 3-Fluoro-2-(phenylsulfanyl)benzoic acid has contributed to the understanding of magnetic properties in certain chemical structures (Li et al., 2014).

properties

IUPAC Name

3-fluoro-2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZJNRZGBLOIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(phenylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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